Isoamylamine

Beschreibung

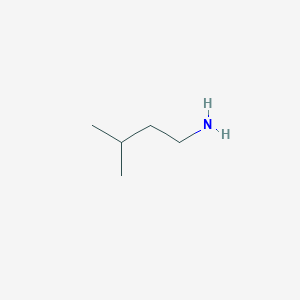

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-5(2)3-4-6/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFVGAAISNGQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

541-23-1 (hydrochloride) | |

| Record name | Isoamylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7059355 | |

| Record name | 3-Methyl-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless or very pale straw-Coloured mobile liquid; Ammoniacal aroma | |

| Record name | Isopentylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1577/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

95.00 to 97.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methyl-1-butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, propylene glycol, glycerin, oils, Soluble (in ethanol) | |

| Record name | Isopentylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1577/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.747-0.753 | |

| Record name | Isopentylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1577/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

107-85-7 | |

| Record name | Isoamylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopentylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanamine, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPO0L33SHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-1-butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-60.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methyl-1-butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Isoamylamine and Its Derivatives

Chemical Synthesis Pathways and Mechanisms

Nitrile Reduction Pathways

A well-established method for the synthesis of primary amines is the reduction of the corresponding nitrile. In the case of isoamylamine, the precursor is isovaleronitrile (B1219994) (3-methylbutanenitrile). This pathway involves the conversion of a cyano group (-C≡N) into an aminomethyl group (-CH₂NH₂). The reduction can be accomplished using various reducing agents, each with its own set of reaction conditions and selectivities.

Commonly employed methods for the reduction of isovaleronitrile to this compound include catalytic hydrogenation and chemical reduction with metal hydrides.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Typical catalysts include Raney nickel, platinum oxide, or rhodium on a support. The reaction is generally carried out under pressure and at elevated temperatures. The choice of catalyst and reaction conditions can influence the yield and purity of the final product, minimizing the formation of secondary and tertiary amines.

Metal Hydride Reduction: Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile group, followed by workup with water to hydrolyze the resulting aluminum-amine complex and liberate the free amine.

| Precursor | Reducing Agent | Catalyst | Solvent | Product |

| Isovaleronitrile | Hydrogen Gas (H₂) | Raney Nickel | Ethanol | This compound |

| Isovaleronitrile | Lithium Aluminum Hydride (LiAlH₄) | - | Diethyl Ether | This compound |

Nucleophilic Substitution Reactions in Amine Synthesis

Nucleophilic substitution reactions provide a direct route to the formation of carbon-nitrogen bonds and are widely used in amine synthesis. For the preparation of this compound, this can be achieved through the reaction of an isoamyl halide with an amine source or by the direct amination of isoamyl alcohol.

One of the classic methods to avoid the common problem of over-alkylation in direct amination is the Gabriel synthesis . nih.gov This multi-step procedure utilizes phthalimide (B116566) as a surrogate for ammonia (B1221849). frontiersin.orgresearchgate.netresearchgate.net The process begins with the deprotonation of phthalimide by a base, such as potassium hydroxide, to form a nucleophilic potassium phthalimide. nih.govresearchgate.net This is followed by an Sₙ2 reaction with an isoamyl halide, such as isobutyl bromide, to form N-isoamylphthalimide. diva-portal.orgmdpi.comresearchgate.net The final step involves the liberation of the primary amine from the phthalimide group. This is typically achieved by hydrazinolysis (the Ing-Manske procedure) or by acidic or basic hydrolysis. nih.govresearchgate.net Hydrazinolysis is often preferred as it proceeds under milder conditions.

A more direct approach involves the catalytic amination of isoamyl alcohol . nih.gov This process reacts isoamyl alcohol with ammonia in the presence of a catalyst at elevated temperatures and pressures. researchgate.netgoogle.com A Chinese patent describes a method for producing this compound by reacting isoamyl alcohol and liquid ammonia in a fixed-bed reactor with a catalyst. researchgate.net The reaction is carried out at temperatures between 150-250 °C and pressures of 0.5-3.0 MPa. researchgate.net This method can produce a mixture of this compound, dithis compound, and trithis compound, which can then be separated by distillation. researchgate.net

| Starting Material | Reagent(s) | Key Intermediate | Product |

| Isobutyl bromide | 1. Potassium phthalimide 2. Hydrazine (B178648) | N-isoamylphthalimide | This compound |

| Isoamyl alcohol | Ammonia (NH₃), Hydrogen (H₂) | - | This compound |

Catalytic Alkynylation Approaches

Modern synthetic chemistry has seen the development of catalytic methods for the formation of C-N bonds, including the hydroamination of alkynes. frontiersin.orgnih.govresearchgate.netacs.orglibretexts.org This atom-economical reaction involves the addition of an N-H bond across a carbon-carbon triple bond. researchgate.net While direct application to the synthesis of this compound from a corresponding alkyne is not widely documented, the general principles of this methodology could be applied.

The synthesis of a primary amine like this compound via this route would conceptually involve the anti-Markovnikov hydroamination of a terminal alkyne. This would require a catalyst system that directs the addition of the amino group to the terminal carbon of the alkyne. Various transition metal catalysts, including those based on rhodium, titanium, and gold, have been developed for the hydroamination of terminal alkynes with primary amines. frontiersin.orgacs.org The reaction typically proceeds through the formation of an enamine or imine intermediate, which is then reduced in a subsequent step or in situ to yield the final primary amine.

Biocatalytic and Biotechnological Synthesis

Biocatalysis and biotechnology offer green and sustainable alternatives to traditional chemical synthesis. The use of enzymes and whole-cell microorganisms can provide high selectivity and operate under mild reaction conditions.

Enzyme-Mediated Preparation of Primary Amines

Enzymes, particularly transaminases (TAs), have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines. researchgate.netdiva-portal.orgmdpi.comnih.gov Transaminases catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor, a process known as transamination. mdpi.com This enzymatic approach can be used to produce enantiomerically pure amines, which are of significant interest in the pharmaceutical industry.

For the synthesis of this compound, a transaminase could be employed to catalyze the amination of isovaleraldehyde (B47997) (3-methylbutanal). The reaction would require a suitable amine donor, such as isopropylamine (B41738) or alanine, and the pyridoxal-5'-phosphate (PLP) cofactor. mdpi.com The equilibrium of the reaction can be shifted towards the product by using a large excess of the amine donor or by removing the ketone byproduct.

| Substrate | Enzyme Class | Amine Donor | Product |

| Isovaleraldehyde | Transaminase (TA) | Isopropylamine | This compound |

Microbial Fermentation and Biotransformation Processes

Microbial systems can be engineered to produce a wide range of chemicals, including primary amines. A notable example is the de novo production of this compound from glucose using engineered Escherichia coli. nih.govresearchgate.net This was achieved by overexpressing the genes involved in the L-leucine biosynthesis pathway to increase the intracellular concentration of the precursor, L-leucine. nih.govresearchgate.net Subsequently, a promiscuous valine decarboxylase from Streptomyces viridifaciens was introduced, which catalyzed the decarboxylation of L-leucine to this compound. nih.govresearchgate.net This engineered strain was able to produce 93.23 mg/L of this compound from glucose. nih.gov

Another relevant biotransformation process is the conversion of L-leucine to isoamyl alcohol, a key component of fusel oil, by yeasts during fermentation. researchgate.netijournals.cn The initial step in this pathway is the transamination of L-leucine to α-ketoisocaproate. nih.gov This intermediate is then decarboxylated to isovaleraldehyde, which is subsequently reduced to isoamyl alcohol. google.com While this pathway leads to the alcohol, the intermediate isovaleraldehyde could potentially be a substrate for an engineered aminating enzyme, providing an alternative biotechnological route to this compound. The microbial decarboxylation of amino acids to produce biogenic amines is a well-known process in many bacteria. researchgate.netasm.orgnih.gov

| Organism | Precursor | Key Enzyme(s) | Product |

| Escherichia coli (engineered) | Glucose | Leucine (B10760876) biosynthesis enzymes, Valine decarboxylase | This compound |

| Saccharomyces cerevisiae | L-Leucine | Transaminase, Decarboxylase, Alcohol dehydrogenase | Isoamyl alcohol |

Enzyme Immobilization Strategies for Scalable Production

The industrial-scale synthesis of amines is increasingly benefiting from biocatalysis, with enzyme immobilization being a key strategy for enhancing economic feasibility and process efficiency. Immobilization confines an enzyme to a solid support material, which improves its stability, allows for easy separation from the reaction mixture, and enables continuous operation and repeated use. For the production of this compound, particularly its chiral forms, transaminase (TA) enzymes are of significant interest. These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate.

Various strategies have been developed for enzyme immobilization, each with distinct advantages and applicable to the scalable production of amines. These methods can be broadly categorized as physical (adsorption, entrapment) and chemical (covalent bonding).

Adsorption: This method relies on weak physical interactions, such as van der Waals forces or hydrogen bonds, between the enzyme and the surface of a carrier. Hydrophobic resins, like octadecyl-functionalized methacrylic supports, have been successfully used to immobilize transaminases for producing chiral amines. The process is generally simple and cost-effective, but enzyme leaching can be a drawback.

Covalent Bonding: This technique involves the formation of stable covalent bonds between the enzyme and the support material. Supports with functional groups like epoxy or amino groups are commonly used. For instance, transaminases have been immobilized on epoxy-functionalized resins for the synthesis of sitagliptin, demonstrating high stability and reusability. This method provides a more robust attachment, minimizing enzyme leakage.

Entrapment/Encapsulation: In this approach, enzymes are physically confined within the porous network of a polymer matrix, such as calcium alginate, carrageenan, or chitosan (B1678972) gels. This method protects the enzyme from the harsh reaction environment but can sometimes lead to diffusion limitations for the substrate and product.

The choice of immobilization strategy significantly impacts the performance of the biocatalyst. Factors such as the type of support, the immobilization conditions (pH, temperature), and the nature of the enzyme itself all play a crucial role in the final activity and stability of the immobilized enzyme. For scalable production, immobilized enzymes can be used in various reactor configurations, including packed-bed reactors for continuous flow processes, which are highly efficient for industrial applications.

| Immobilization Method | Support Material Examples | Key Advantages | Potential Limitations |

|---|---|---|---|

| Adsorption | Hydrophobic Resins (e.g., Octadecyl Methacrylate), Silica Gel | Simple procedure, mild conditions, potentially high initial activity. | Enzyme leaching, non-specific binding. |

| Covalent Bonding | Epoxy-functionalized Resins, Amino-functionalized Resins, Glyoxyl Agarose. | Strong attachment, minimal leaching, high stability. | Can involve harsher conditions, potential for enzyme denaturation. |

| Entrapment/Encapsulation | Calcium Alginate, Chitosan, Carrageenan, Polymeric Membranes. | Good enzyme protection, applicable to various enzymes. | Mass transfer limitations, potential for enzyme leakage if pores are large. |

This compound as a Precursor in Complex Molecule Synthesis

This compound is a valuable chemical building block utilized in the synthesis of a diverse range of more complex molecules across various industries. Its primary amine functional group makes it a reactive intermediate for numerous organic transformations.

Synthesis of Pharmaceuticals and Agrochemical Intermediates

This compound serves as a crucial precursor in the production of various organic compounds, including active pharmaceutical ingredients (APIs) and agrochemicals like pesticides. The amine group allows it to be readily incorporated into larger molecular structures through reactions such as alkylation and acylation. While specific, publicly detailed synthetic pathways for major commercial products are often proprietary, the fundamental reactivity of this compound makes it a versatile starting material for creating complex nitrogen-containing molecules that are central to the function of many pharmaceuticals and pesticides. It is recognized as an important chemical intermediate in these manufacturing sectors.

Role in Polymer and Rubber Chemical Synthesis

In the field of polymer chemistry, primary amines like this compound are used in the synthesis of various polymers. For instance, they can react with bisacrylamides to form polyamidoamines (PAAs), a class of biocompatible and biodegradable polymers. They can also be involved in the creation of melamine-based porous polymers through reactions with aldehydes, forming polyaminal networks.

Furthermore, this compound finds application in the manufacturing of rubber chemicals, where it can be a precursor to compounds that act as accelerators in the vulcanization process. These accelerators are essential for controlling the rate of sulfur cross-linking, which gives rubber its desired durability and elasticity.

Application in Modified Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides is a cornerstone of molecular biology and therapeutics. This compound can be employed in the post-synthetic modification of oligonucleotides to introduce specific functionalities. After the main oligonucleotide chain is assembled on a solid support, reactive groups incorporated into the nucleobases can be treated with primary amines like this compound. This reaction allows for the attachment of new chemical moieties to the oligonucleotide, which can be used to alter its properties, such as improving cellular uptake or enabling detection through fluorescent labeling. For example, a convertible nucleoside with a leaving group can be incorporated into an RNA sequence, and subsequent treatment with an amine, such as isopentenylamine (a close structural relative of this compound), displaces the group to create the modified nucleobase.

Formation of N-Nitroso Compounds

This compound can react with nitrosating agents, such as sodium nitrite (B80452) under acidic conditions, to form N-nitroso compounds. These reactions are a significant area of study due to the carcinogenic nature of many N-nitrosamines. The reaction of this compound with a nitrosating agent can lead to the formation of compounds like nitrosomethylthis compound. This conversion has been observed to be mediated by certain fungi in specific environments, where this compound is incubated and subsequently treated with sodium nitrite. The formation of N-nitroso compounds involves the reaction of a secondary amine with a nitrosating species like the nitrosonium ion (NO+). While this compound is a primary amine, it can undergo reactions that lead to nitrosamine (B1359907) formation, highlighting its potential role as a precursor to these toxic compounds under specific chemical or biological conditions.

Chemical Reactivity and Mechanistic Studies of Isoamylamine

Fundamental Reaction Pathways

The primary amine functionality of isoamylamine dictates its participation in key chemical transformations, including oxidation, and its role in reduction processes, alongside its characteristic electrophilic and nucleophilic behaviors.

This compound can undergo oxidation reactions to yield specific products. A notable oxidation product is isoamyl nitrite (B80452). nih.gov This transformation can be achieved using common oxidizing agents.

Table 1: Oxidation of this compound| Reactant | Oxidizing Agents | Product |

| This compound | Potassium Permanganate, Hydrogen Peroxide | Isoamyl Nitrite |

Primary amines, such as this compound, are generally resistant to direct reduction to alcohols. nih.gov Instead, this compound is more commonly a product of reduction reactions or participates in processes where other compounds undergo reduction. For instance, this compound can be synthesized through the reduction of isoamyl nitrile. nih.govnih.govguidechem.comechemi.comchemicalbook.comlookchem.com Furthermore, it can be formed from isoamyl alcohol via hydro-ammonification, a type of reductive amination. wikipedia.orguni.lu

This compound's primary amine group renders it a potent nucleophile. nih.govnih.gov This nucleophilic character enables it to engage in several types of reactions:

Nucleophilic Substitution: It readily undergoes nucleophilic substitution reactions with alkyl halides to produce secondary and tertiary amines. nih.gov

Acid-Base Reactions: Due to its basicity, this compound participates in acid-base reactions. nih.gov

Alkylation, Acylation, and Reductive Amination: this compound is a versatile reagent in organic syntheses, involved in alkylation, acylation, and reductive amination reactions.

Reactions with Hydrated Electrons: Its nucleophilicity is critical in reactions involving hydrated electrons, where it reacts at electron-deficient sites. nih.gov

Transimination Reactions: In transimination reactions, this compound's nucleophilicity directly correlates with the thermodynamic stability of the resulting imine product. uni.lu

Nucleophilic Aromatic Substitution (SNAr): this compound can participate in nucleophilic aromatic substitution reactions, such as those with electrophilic 1,3,5-triazine-based ionic liquids. americanelements.comwikidata.orgcdutcm.edu.cn

Structure-Reactivity Relationships

The chemical reactivity of this compound is intrinsically linked to its molecular structure. As a primary aliphatic amine featuring a branched 3-methylbutyl chain and a terminal -NH₂ group, its inherent basicity is a defining characteristic that facilitates its participation in acid-base reactions. nih.govnih.govnih.gov

Catalytic and Non-Catalytic Reaction Systems

This compound is involved in both catalytic and non-catalytic reaction systems, either as a reactant, product, or an active component.

Catalytic Reaction Systems:

Hydro-ammonification: A significant industrial application involves the catalytic production of this compound from isoamyl alcohol and ammonia (B1221849). This process utilizes cobalt catalysts supported on γ-Al₂O₃, often doped with transition metals like manganese, iron, or nickel. The reaction conditions, including temperature (150-250°C), pressure (0.5-3.0 MPa), and the molar ratio of ammonia to isoamyl alcohol, can be precisely controlled to tune the product ratios of mono-, di-, and triisoamylamines, achieving high alcohol conversion and selectivity. nih.govwikipedia.orguni.lu

Table 2: Catalytic Hydro-ammonification for this compound Production

| Catalyst Composition | Conditions | Ammonia:Isoamyl Alcohol Molar Ratio | Primary Product | Yield (%) |

| Cobalt (15–40 wt%) on γ-Al₂O₃, doped with Mn, Fe, or Ni (0.5–5 wt%) | 150–250°C, 0.5–3.0 MPa, LHSV = 0.1–0.9 h⁻¹ | 7–9:1 | Monoamine | 50–65 |

| 3–6:1 | Diamine | 40–65 | ||

| 0.5–1.5:1 | Triamine | 50–65 |

Lewis Acid Catalysis: Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) serves as an effective Lewis acid catalyst in various organic transformations. It has been shown to efficiently catalyze transimination reactions involving this compound, leading to substantial rate accelerations. uni.luoakwoodchemical.com

Transition Metal Catalysis: this compound can function as an additive in certain transition metal-catalyzed reactions, such as nickel-catalyzed electrochemical cross-electrophile C(sp²)-C(sp³) coupling reactions. 16streets.com

Biocatalysis: While specific detailed data for this compound is limited, biocatalytic approaches, employing enzymes like amine dehydrogenases (AmDHs), are being explored for the reductive amination of carbonyl compounds to synthesize primary amines. This indicates potential pathways for the sustainable production of this compound.

Non-Catalytic Reaction Systems:

Acid-Base Reactions: As a basic amine, this compound readily participates in non-catalytic acid-base reactions with acidic compounds. nih.gov

Nucleophilic Substitution: It can undergo non-catalytic nucleophilic substitution reactions when reacting with alkyl halides, forming higher-order amines. nih.gov

Nucleophilic Aromatic Substitution (SNAr): this compound is capable of participating in nucleophilic aromatic substitution reactions, for example, with electrophilic 1,3,5-triazine-based ionic liquids. These reactions can proceed without the need for an external catalyst, although Lewis acids can sometimes enhance their rate. americanelements.comwikidata.orgcdutcm.edu.cn

Biological and Biochemical Research on Isoamylamine

Molecular Mechanisms of Biological Action

Transcriptional Regulation Mechanisms (e.g., S100A8 Promoter Binding)

Isoamylamine plays a crucial role in transcriptional regulation, particularly concerning the S100A8 gene. Research indicates that this compound, a metabolite produced by Ruminococcaceae bacteria in the gut, can directly bind to the promoter region of the S100A8 gene. This binding facilitates the unwinding of the S100A8 promoter's self-complementary hairpin structure. Subsequently, this unwinding enables the transcriptional regulator p53 to access the S100A8 promoter, thereby enhancing S100A8 expression. nih.govresearchgate.nettmc.edumicrobiomepost.comfightaging.orgnih.govresearchgate.netresearchgate.netaginganddisease.orgnih.gov This mechanism highlights how gut microbiome-derived small molecules can act as transcriptional coregulators by directly interacting with genomic DNA and recruiting transcription factors. nih.govresearchgate.nettmc.edufightaging.orgnih.gov

Table 1: this compound's Influence on S100A8 Gene Expression

| Mechanism | Effect on S100A8 Promoter | Consequence on S100A8 Expression | Key Transcription Factor Involved |

| This compound binding to S100A8 promoter | Unwinds hairpin structure | Enhances | p53 |

Neurobiological Research in Model Organisms

This compound's influence extends to neurobiological processes, particularly in model organisms, where it has been implicated in microglial cell dynamics, cognitive function, and interactions with neurotransmitter receptors.

This compound has been shown to promote apoptosis in microglial cells. nih.govresearchgate.nettmc.edumicrobiomepost.comfightaging.orgnih.govresearchgate.netaginganddisease.orgnih.govresearchgate.net This effect is mediated by this compound's ability to recruit the transcriptional regulator p53 to the S100A8 promoter region, leading to increased S100A8 expression. nih.govresearchgate.nettmc.edunih.govresearchgate.netresearchgate.net The induction of S100A8 contributes to microglial cell death. researchgate.net In aged mice, microglial cells exhibit significant earlier apoptosis, and gut bacterial this compound has been linked to this phenomenon. nih.gov This suggests a molecular mechanism connecting gut metabolism to gene expression in the brain, with implications for neurodegeneration. nih.govresearchgate.nettmc.edunih.gov

Studies in model organisms, specifically mice, have demonstrated a direct link between this compound and cognitive function. Oral administration of this compound to young mice has been shown to result in cognitive decline. nih.govresearchgate.nettmc.edufightaging.orgnih.gov Conversely, reducing this compound levels, for instance, through the administration of Myoviridae phages which reduce Ruminococcaceae metabolite levels, has been observed to alleviate age-related cognitive decline. nih.govresearchgate.nettmc.edufightaging.orgnih.gov This indicates that this compound, enriched in aged mice and elderly people, contributes to age-related cognitive dysfunction by promoting microglial cell death. nih.govresearchgate.nettmc.edumicrobiomepost.comfightaging.orgnih.govresearchgate.netnih.gov

Table 2: this compound's Impact on Cognitive Function in Mice

| Intervention | Effect on this compound Levels | Effect on Cognitive Function |

| Oral administration of this compound (young mice) | Increased | Cognitive decline |

| Myoviridae phage administration (aged mice) | Reduced | Alleviates cognitive decline |

This compound exhibits specific interactions with N-methyl-D-aspartate (NMDA) receptors. Research has shown that this compound acts as an antagonist against the GluN1/GluN2B receptor subtype, while simultaneously acting as an activator for the GluN1/GluN2A receptor subtype. nii.ac.jp This dual modulatory effect on different NMDA receptor subtypes suggests a complex role for this compound in neuronal signaling. nii.ac.jp

This compound has been investigated for its potential as a neuroactive metabolite. Early research, particularly in the American cockroach (Periplaneta americana), suggested that this compound could be a neuroactive principle. tandfonline.comtandfonline.com This was supported by observations that this compound rapidly induced spontaneous discharge on isolated nerve cords, indicating a direct effect on nerve tissue. tandfonline.com The presence of leucine (B10760876) decarboxylase in nerve tissues, which could produce this compound from L-leucine, further supports its potential as a physiologically relevant neuroactive substance. tandfonline.com

Gastrointestinal System Modulation in Model Organisms

This compound, along with other polyamines and trace amines found in the intestinal content, has been shown to modulate gastrointestinal motility in model organisms like mice. This compound inhibits the spontaneous motility of both ileum and colon rings. nih.govresearchgate.net This inhibitory effect appears to be neurally controlled, as it is sensitive to tetrodotoxin (B1210768) (TTX). nih.govresearchgate.net Furthermore, this compound can antagonize acetylcholine (B1216132) (ACh)-elicited phasic contractions in the ileum and colon, and in the colon, it can relax KCl-elicited tonic contractions, suggesting an effect on smooth muscle. nih.govresearchgate.net The concentration of this compound is notably higher in the intestinal content compared to food, indicating its significant production by intestinal bacteria. nih.gov

Table 3: this compound's Effects on Gastrointestinal Motility in Mice

| Gastrointestinal Segment | Effect on Spontaneous Motility | Response to Tetrodotoxin (TTX) | Effect on ACh-elicited Contractions | Effect on KCl-elicited Contractions |

| Ileum | Inhibited | TTX-sensitive | Antagonized | Not specified |

| Colon | Inhibited | TTX-sensitive | Antagonized | Relaxed |

Effects on Intestinal Motility and Peristalsis

This compound has been shown to modulate gastrointestinal motility and peristalsis. Studies using isolated ileum and colon rings from mice revealed that this compound, along with other polyamines and trace amines, inhibited the spontaneous motility of these intestinal segments foodandnutritionresearch.nettandfonline.comfoodandnutritionresearch.netnih.gov. The inhibitory effect was observed across a concentration range of 0.1-3 mM in the ileum and 0.01-3 mM in colon rings, with this compound demonstrating comparable inhibitory potency to spermine (B22157) and spermidine (B129725) foodandnutritionresearch.nettandfonline.comfoodandnutritionresearch.netnih.gov.

Table 1: Effect of this compound on Spontaneous Motility of Mouse Intestinal Rings

| Intestinal Segment | Concentration Range (mM) | Effect on Spontaneous Motility | Relative Potency (compared to spermine, spermidine) |

| Ileum | 0.1-3 | Inhibition | Similar |

| Colon | 0.01-3 | Inhibition (lower IC50) | Similar |

Interaction with Neural Control Systems (e.g., Tetrodotoxin Sensitivity)

Research indicates that this compound's effects on intestinal motility are significantly influenced by neural control systems, as evidenced by its sensitivity to tetrodotoxin (TTX) foodandnutritionresearch.nettandfonline.comfoodandnutritionresearch.netnih.gov. TTX is a selective blocker of voltage-dependent Na+ channels, commonly used to investigate the role of neuronal activity foodandnutritionresearch.netresearchgate.net.

In the ileum, the inhibitory effect of this compound (3 mM) on the amplitude of spontaneous contractions was partially antagonized by TTX (0.6 µM), suggesting a neural component to its action foodandnutritionresearch.netnih.gov. This contrasts with spermine, whose inhibitory effect was TTX-insensitive, ruling out neural modulation for spermine's action foodandnutritionresearch.nettandfonline.comfoodandnutritionresearch.netnih.govresearchgate.net. Furthermore, this compound (3 mM) elicited acute motor responses in the ileum that were modified by TTX, atropine (B194438) (a muscarinic antagonist), and propranolol (B1214883) (a non-selective β-blocker), indicating modulation by the autonomic nervous system foodandnutritionresearch.nettandfonline.comfoodandnutritionresearch.netnih.govresearchgate.net. While TTX did not modify this compound-elicited acute raised tone in the ileum, it significantly decreased the amplitude of phasic contractions foodandnutritionresearch.netnih.gov. In the colon, however, TTX did not antagonize the inhibition of motility caused by this compound (0.3 mM) foodandnutritionresearch.netnih.gov. This differential sensitivity to TTX between ileum and colon suggests region-specific neural involvement in this compound's modulation of intestinal motility foodandnutritionresearch.netnih.gov.

Table 2: this compound's Interaction with Neural Modulators in Mouse Intestinal Rings

| Intestinal Segment | This compound Concentration (mM) | Modulator (Concentration) | Effect on this compound-Induced Response | Implication |

| Ileum | 3 | TTX (0.6 µM) | Partially antagonized amplitude inhibition | Neural control involved |

| Ileum | 3 | Atropine (1 µM) | Decreased acute raised tone | Parasympathetic involvement |

| Ileum | 3 | Propranolol (0.6 µM) | Increased acute raised tone | Sympathetic involvement |

| Colon | 0.3 | TTX (0.6 µM) | No antagonism of motility inhibition | Less neural involvement in colon motility |

Influence on Endotoxemic States in Model Organisms

This compound has demonstrated a beneficial influence on endotoxemic states in model organisms. In a study involving mice, this compound (IA) was found to improve the survival rate in endotoxin (B1171834) lipopolysaccharide (LPS)-induced endotoxemic shock nih.gov. This effect was observed with an intraperitoneal (IP) injection of 1 mL of 1,000 ppm IA after LPS administration nih.gov.

The research specifically investigated this compound's ability to ameliorate coagulopathy in the early phase of LPS-induced damage nih.gov. It was found that 1,000 ppm IA partially intervened in this early phase by shortening plasma prothrombin time (PT) one hour after LPS treatment in mice nih.gov. However, this compound had no observed effect on activated partial thromboplastin (B12709170) time (aPTT) nih.gov.

Furthermore, the study revealed that 1,000 ppm IA could attenuate the expression of matrix metalloproteinase-9 (MMP-9) through p-ERK/p-p38 signaling pathways in mouse hepatocyte extracts nih.gov. These findings suggest that this compound may offer a potential therapeutic avenue for improving survival in endotoxemic shock by addressing coagulopathy and modulating inflammatory protein expression nih.gov.

Table 3: Effects of this compound on LPS-Induced Endotoxemia in Mice

| Parameter | This compound (1000 ppm) Effect (1 hr post-LPS) | Mechanism/Observation |

| Survival Rate (LPS-induced shock) | Improved | Overall outcome |

| Plasma Prothrombin Time (PT) | Shortened | Ameliorates extrinsic coagulation pathway |

| Activated Partial Thromboplastin Time (aPTT) | No effect | No significant influence on intrinsic coagulation pathway |

| MMP-9 Expression | Attenuated | Via p-ERK/p-p38 signaling in hepatocytes |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of isoamylamine, providing the necessary separation from complex sample components. Due to the inherent properties of this compound, such as its volatility and lack of a strong chromophore, derivatization is a common strategy to enhance its detection by both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

HPLC is a widely used technique for the analysis of biogenic amines like this compound. helsinki.fi A significant challenge in HPLC analysis of aliphatic amines is their lack of ultraviolet (UV) absorption or fluorescence, making direct detection difficult. To overcome this, pre-column derivatization is employed to attach a chromophoric or fluorophoric tag to the amine, enhancing its detectability and improving chromatographic separation. thermofisher.com

Several derivatizing agents are utilized for this purpose, including dansyl chloride (DNS-Cl), dabsyl chloride (DBS-Cl), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and o-phthaldialdehyde (OPA). thermofisher.comrsc.orgnih.gov The choice of reagent depends on the analytical requirements, such as desired sensitivity and the specific detection method (e.g., UV or fluorescence). rsc.org For instance, derivatization with naphthalene-2,3-dicarboxaldehyde in the presence of cyanide as a nucleophile yields highly fluorescent derivatives, allowing for sensitive detection. researchgate.net

The separation of these derivatized amines is typically achieved using reversed-phase HPLC columns, such as C18 columns. researchgate.net Gradient elution is often employed to effectively separate a mixture of different biogenic amines that may be present in the sample. researchgate.net

Table 1: HPLC Derivatization Agents for this compound Analysis

| Derivatization Agent | Detection Method | Key Advantages |

| Dansyl chloride (DNS-Cl) | Fluorescence, MS | Versatile, generates products with high ionization efficiency. nih.gov |

| Dabsyl chloride (DBS-Cl) | UV-Visible | Good alternative for weakly acidic or basic conditions. nih.gov |

| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Fluorescence | Useful for highly acidic chromatography conditions. nih.gov |

| o-phthaldialdehyde (OPA) | Fluorescence | Rapid formation of stable derivatives under mild conditions. thermofisher.com |

| Naphthalene-2,3-dicarboxaldehyde (NDA) | Fluorescence | Forms highly fluorescent isoindole derivatives. researchgate.net |

Gas chromatography is another powerful technique for the determination of this compound, particularly in food and beverage analysis. helsinki.fiphenomenex.com Due to the polar and reactive nature of amines, which can lead to poor peak shape and adsorption on the column, derivatization is also a common practice in GC analysis. bre.com

One approach involves derivatization with pentafluorobenzaldehyde, followed by detection using an electron capture detector (GC-ECD), which provides high sensitivity. nih.gov Another established method is the use of benzenesulfonyl chloride for derivatization, with subsequent analysis by GC-mass spectrometry (GC-MS). gdut.edu.cn The choice of column is critical, with polar capillary columns often being used for the separation of derivatized amines. researchgate.net For underivatized amines, specialized columns like those with a stationary phase of Stabilwax-DB are employed to handle these basic compounds. restek.com

The Kovats retention index, a measure of retention time relative to n-alkanes, is a useful parameter in GC for compound identification. For this compound, the standard non-polar Kovats retention index is reported to be around 695-705. nih.gov

Table 2: GC Methodologies for this compound Analysis

| Derivatization Agent | Column Type | Detector | Application Example |

| Pentafluorobenzaldehyde | Capillary | ECD | Analysis in fruits, vegetables, and tea. nih.gov |

| Benzenesulfonyl chloride | HP-5MS | MS | Simultaneous detection in gaseous and particulate phases. gdut.edu.cn |

| Isobutyl chloroformate | Capillary | MS | Determination in atmospheric aerosol particles. copernicus.org |

| None | Stabilwax-DB | FID/MS | Analysis of low molecular weight amines. restek.com |

The coupling of chromatographic separation with mass spectrometry, known as hyphenated techniques, provides a high degree of selectivity and sensitivity for the analysis of this compound. nih.gov

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful tool for the confirmatory analysis of amines. researchgate.net After separation by HPLC, the analyte is ionized, and the mass spectrometer is used to identify and quantify the compound based on its specific mass-to-charge ratio (m/z) and fragmentation patterns. This technique is particularly valuable in complex matrices where chromatographic co-elution can be a problem. researchgate.net The use of derivatizing agents like dansyl chloride can enhance ionization efficiency in the mass spectrometer. nih.gov

GC-MS: Gas chromatography-mass spectrometry is widely used for the detection of volatile and semi-volatile compounds, including this compound and its derivatives. gdut.edu.cnthegoodscentscompany.com In GC-MS, after the sample components are separated by the GC column, they enter the mass spectrometer, which acts as a highly specific detector. nih.gov The mass spectrum of this compound typically shows a prominent peak at m/z 30, which corresponds to the [CH₂NH₂]⁺ fragment, a characteristic feature of primary amines. nih.gov This technique has been successfully applied to the analysis of amines in various samples, including atmospheric aerosols and food products. copernicus.orgnih.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of the atoms within the this compound molecule. nih.gov

¹H NMR: The proton NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the molecule. Data recorded on a 400 MHz instrument in deuterated chloroform (B151607) (CDCl₃) reveals characteristic shifts for the methyl, methine, and methylene (B1212753) protons. nih.govchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. In CDCl₃, the spectrum of this compound shows four distinct signals, corresponding to the five carbon atoms in their unique chemical environments. nih.govchemicalbook.com

Table 3: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (ppm) | Multiplicity (for ¹H) |

| ¹H | ~0.91 | Doublet |

| ¹H | ~1.33-1.37 | Multiplet |

| ¹H | ~1.61-1.68 | Multiplet |

| ¹H | ~2.71 | Triplet |

| ¹³C | ~22.68 | - |

| ¹³C | ~25.77 | - |

| ¹³C | ~40.27 | - |

| ¹³C | ~43.21 | - |

| Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and instrument frequency. Data sourced from PubChem. nih.gov |

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical step to ensure accurate and reliable analysis of this compound, especially when it is present at low concentrations in complex matrices. The primary goals of sample preparation are to isolate the analyte from interfering substances, concentrate it to a detectable level, and convert it into a form suitable for the chosen analytical instrument.

Derivatization: As discussed in the chromatography sections, derivatization is a key sample preparation strategy for this compound. Reagents like dansyl chloride, NBD chloride, or isobutyl chloroformate are used not only to improve detectability but also to enhance the stability of the analyte during analysis. copernicus.orgnih.gov The reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete derivatization. rsc.org

Extraction:

Solid-Phase Extraction (SPE): This technique is used to clean up samples and concentrate the amines. For example, in the analysis of atmospheric amines, samples can be collected on acid-impregnated filters, and the amines are subsequently extracted and derivatized. nih.gov SPE columns can also be used to separate amines from interfering cations before analysis by ion chromatography. copernicus.org

Liquid-Liquid Extraction (LLE): LLE can be used to transfer the derivatized amines from an aqueous sample matrix to an organic solvent that is compatible with the chromatographic system.

Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent, offering high enrichment factors. rsc.org

These enrichment strategies are often necessary to achieve the low detection limits required for trace analysis of this compound in environmental and biological samples. copernicus.orgnih.gov

Derivatization Techniques

Due to their inherent chemical properties, aliphatic amines like this compound can be challenging to analyze directly using methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). sigmaaldrich.com Derivatization is a chemical modification process that converts the analyte into a derivative with improved properties for analysis, such as increased volatility, thermal stability, or the introduction of a chromophore or fluorophore for enhanced detection. youtube.comthermofisher.com

Several derivatization reagents are employed for the analysis of this compound and other biogenic amines. The choice of reagent depends on the analytical technique to be used (GC or HPLC) and the specific requirements of the study.

For Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. youtube.com However, the primary amine group of this compound can lead to poor chromatographic peak shape and interactions with the GC column. Derivatization addresses these issues by converting the amine into a less polar and more volatile derivative. jfda-online.com Common derivatization strategies for amines in GC-MS include:

Silylation: This is a widely used technique that replaces active hydrogen atoms in the amine group with a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.gov The resulting TMS-derivatives are more volatile and thermally stable, leading to improved chromatographic separation and detection. youtube.com

Acylation: This method introduces an acyl group, such as an acetyl or trifluoroacetyl group, to the amine. youtube.com Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are used to form fluoroacyl derivatives, which significantly increase volatility and enhance detectability, particularly with electron capture detection or negative chemical ionization mass spectrometry. jfda-online.com

Alkylation: This technique involves the addition of an alkyl group, such as a methyl or ethyl group, to the amine to enhance volatility and stability. youtube.comnih.gov

For High-Performance Liquid Chromatography (HPLC):

HPLC is a primary method for the determination of amines in various samples. helsinki.fi Since aliphatic amines like this compound lack a strong chromophore, they are not readily detectable by UV-Vis or fluorescence detectors. sigmaaldrich.com Pre-column or post-column derivatization is therefore essential to introduce a UV-absorbing or fluorescent tag to the molecule. thermofisher.comrsc.org

Common derivatization reagents for HPLC analysis of this compound include:

Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to form highly fluorescent derivatives that can be detected with high sensitivity. rsc.org Optimal derivatization conditions often involve adjusting the pH to around 9 and incubating at a specific temperature (e.g., 40°C) for a set time. rsc.org

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. thermofisher.com This is a popular pre-column derivatization reagent due to the rapid formation of stable derivatives under mild conditions. thermofisher.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another common reagent that reacts with primary and secondary amines to produce stable, fluorescent derivatives. thermofisher.comhelsinki.fi

1,2-Naphthoquinone-4-sulfonate (NQS): NQS is used for the derivatization of both primary and secondary biogenic amines, and the resulting derivatives can be separated by HPLC. rsc.org

| Reagent | Analytical Technique | Derivative Properties | Key Advantages |

|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | GC-MS | Increased volatility and thermal stability | Widely used, effective for amines |

| Trifluoroacetic anhydride (TFAA) | GC-MS | Greatly increased volatility | Enhances detectability with specific detectors |

| Dansyl Chloride (DNS-Cl) | HPLC | Highly fluorescent | High sensitivity |

| o-Phthalaldehyde (OPA) | HPLC | Fluorescent | Rapid reaction under mild conditions |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | HPLC | Fluorescent | Forms stable derivatives |

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME)

Sample preparation is a critical step to remove interfering components from the sample matrix and to concentrate the analyte of interest before analysis. thermofisher.com Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are two widely used sample preparation techniques that are more efficient and use less solvent than traditional liquid-liquid extraction. sigmaaldrich.com

Solid-Phase Extraction (SPE):

SPE is a sample cleanup technique that partitions analytes between a solid phase (sorbent) and a liquid phase (sample). thermofisher.com It is used to extract, concentrate, and purify analytes from complex matrices. sigmaaldrich.com The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. youtube.com For this compound, which is a basic compound, a cation-exchange SPE sorbent can be used to retain the protonated amine while allowing neutral and acidic interferences to pass through. The retained this compound can then be eluted with a basic solvent.

Solid-Phase Microextraction (SPME):

SPME is a solvent-free sample preparation technique that uses a coated fiber to extract and concentrate analytes from a sample. nih.govsigmaaldrich.com The fiber, which is coated with a stationary phase, is exposed to the sample (either directly or in the headspace), and the analytes partition onto the fiber. buffalostate.edu The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov

Headspace SPME (HS-SPME) is particularly useful for volatile compounds like this compound in solid or liquid samples. nih.gov Several parameters need to be optimized for efficient extraction, including the type of fiber coating, extraction time, temperature, and sample agitation. researchgate.net The use of ionic liquids in the sol-gel coating of SPME fibers has been shown to improve the extraction efficiency for aromatic amines. nih.gov SPME offers several advantages, including its simplicity, speed, portability, and the integration of extraction, concentration, and sample introduction into a single step. buffalostate.edu

| Technique | Principle | Typical Use | Advantages | Disadvantages |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and liquid sample. | Sample cleanup, concentration, and purification from complex matrices. | High recovery, can handle larger sample volumes, automation is possible. sigmaaldrich.comyoutube.com | Requires solvents for conditioning and elution, multi-step process. sigmaaldrich.com |

| Solid-Phase Microextraction (SPME) | Extraction and concentration of analytes onto a coated fiber. | Analysis of volatile and semi-volatile compounds in various matrices. sigmaaldrich.com | Solvent-free, simple, rapid, portable, integrates multiple steps. nih.govbuffalostate.edu | Fiber fragility, limited sample capacity, potential for matrix effects. researchgate.net |

Isotopic Analysis Techniques for Metabolic Tracing

Isotopic analysis using stable isotopes is a powerful tool for studying metabolic pathways and quantifying metabolic fluxes in biological systems. nih.govnih.gov This technique involves introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system and then tracking the incorporation of the isotope into various metabolites, including this compound. mdpi.com

The use of stable isotopes is preferred over radioactive isotopes in many studies because they are non-radioactive and safe for use in humans. youtube.com Mass spectrometry (MS) is the primary analytical technique used to detect and quantify the labeled metabolites. nih.gov High-resolution mass spectrometry can distinguish between different isotopologues (molecules that differ only in their isotopic composition). nih.gov

In the context of this compound, stable isotope tracing could be used to:

Identify metabolic precursors: By feeding cells or organisms a labeled precursor (e.g., a ¹³C-labeled amino acid like leucine), researchers can determine if it is a direct precursor to this compound by observing the incorporation of the ¹³C label into the this compound molecule.

Quantify metabolic flux: By measuring the rate of isotope incorporation, it is possible to quantify the rate of this compound synthesis and turnover. nih.gov This involves reaching an "isotopic steady state," where the isotopic enrichment of a metabolite remains stable over time. nih.gov

Elucidate metabolic pathways: Isotope tracing can help to map out the biochemical reactions that lead to the formation and degradation of this compound. mdpi.com

The experimental workflow for an isotope tracing study typically involves sample preparation, metabolome measurement using MS, and data analysis to determine the extent of isotope labeling and infer metabolic pathway activity. nih.gov

Computational Chemistry and Modeling Studies of Isoamylamine

Quantum Chemical Calculations

Quantum chemical calculations, which involve solving the electronic Schrödinger equation, are fundamental to understanding molecular properties at an atomic level. jseepublisher.com For isoamylamine, these calculations contribute to determining key parameters such as dissociation constants, protonation states, and thermodynamic properties. researchgate.netscispace.comtowardsdatascience.com

The dissociation constant (pKa) is a critical parameter that defines the acidity or basicity of a chemical compound and its ionization state in solution. Computational chemistry methods are extensively employed to determine and predict the pKa values of amines, including this compound (often referred to as isopentylamine in such studies). researchgate.netresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netsemanticscholar.orgacs.orgmdpi.com

Various computational methods have been applied for pKa estimation, such as Density Functional Theory (DFT), Hartree-Fock (HF), and Moller-Plesset perturbation second order (MP2). semanticscholar.org Additionally, computer-free group contribution methods like the original Perrin-Dempsey-Serjeant (PDS), modified PDS, and the Qian-Sun-Sun-Gao (QSSG) model have been utilized. researchgate.netresearchgate.netresearchgate.net The QSSG model, in particular, has demonstrated accuracy in predicting dissociation constants, especially when its database is updated with additional functional groups and positional information. researchgate.netresearchgate.netresearchgate.net

Computational methods can estimate pKa values at standard temperatures (e.g., 298.15 K) and can also be extended to predict constants at various temperatures by employing thermodynamic cycles. mdpi.com For this compound, a basic pKa value of 10.20 has been computationally predicted. ebi.ac.uk

Table 1: Predicted pKa Value for this compound

| Property | Value | Source |

| CX Basic pKa | 10.20 | ebi.ac.uk |

Understanding the protonation state of a molecule is crucial as it significantly influences its behavior, including solubility, permeability, and biological activity. arxiv.org Computational chemistry methods are valuable for analyzing and predicting the protonation order of amino groups, particularly in unsymmetrical amine structures like this compound. researchgate.netresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netsemanticscholar.orgmdpi.com

The prediction of protonation order often involves calculating the energy of protonated amine structures; structures with lower energies are indicative of more stable protonation states. semanticscholar.org Software tools like PROPKA and the H++ server are commonly used to predict the pKa values and, consequently, the protonation states of titratable residues in proteins, principles that can be extended to small molecules. bioexcel.euresearchgate.netschrodinger.com

Beyond pKa, computational studies enable the prediction of various thermodynamic properties for this compound. These include standard state changes of enthalpy (ΔH⁰), entropy (ΔS⁰), and Gibbs free energy (ΔG⁰) of protonated reactions. researchgate.netresearchgate.netresearchgate.netsemanticscholar.orgacs.orgmdpi.com These properties are typically regressed from pKa data using the van't Hoff equation. researchgate.netresearchgate.netresearchgate.netsemanticscholar.orgacs.org Computational chemistry can also be used to determine the solvation-free energy, which is essential for understanding how a molecule interacts with its solvent environment. mdpi.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to visualize and analyze the three-dimensional structures of molecules and their interactions. These methods are particularly useful for understanding how this compound might interact with other molecules, such as biological receptors.

This compound has been identified as a ligand for Trace Amine-Associated Receptors (TAARs), specifically TAAR1-4, which are known to detect primary amines. elifesciences.orgplos.org Molecular modeling, including homology modeling, plays a significant role in studying these ligand-receptor interactions. elifesciences.orgplos.orgharvard.edu Homology models of TAARs have indicated specific interactions, such as the proximity of the this compound amino group to certain aspartate residues in the receptor binding site. elifesciences.org

Docking simulations are also utilized to predict binding modes and identify key interactions between ligands and receptors, such as salt bridges and aromatic interactions within the binding pocket. acs.org Furthermore, molecular dynamics simulations are increasingly used to explore the binding mechanisms of odor molecules, including amines, to olfactory receptors, providing dynamic insights into these interactions. researchgate.net

Cheminformatics and Data Analysis

Cheminformatics involves the application of computational and informational techniques to chemical data, facilitating the analysis, organization, and prediction of chemical properties. For this compound, cheminformatics contributes to understanding its molecular characteristics and its place within chemical space.

Several molecular descriptors have been calculated for this compound, providing insights into its physicochemical properties and "druglikeness." These include:

AlogP: 0.99 ebi.ac.uknaturalproducts.net

Topological Polar Surface Area (TopoPSA): 26.02 Ų ebi.ac.uknaturalproducts.netguidetopharmacology.org

Hydrogen Bond Acceptor Count: 1 naturalproducts.netguidetopharmacology.org

Hydrogen Bond Donor Count: 1 naturalproducts.netguidetopharmacology.org

Rotatable Bond Count: 2 naturalproducts.netguidetopharmacology.org

NP-likeness score: 0.77 ebi.ac.uknaturalproducts.net

Lipinski's Rule of Five Violations: 0 naturalproducts.net

Table 2: Molecular Descriptors for this compound

| Descriptor | Value | Source |

| AlogP | 0.99 | ebi.ac.uknaturalproducts.net |

| Topological Polar Surface Area (Ų) | 26.02 | ebi.ac.uknaturalproducts.netguidetopharmacology.org |

| Hydrogen Bond Acceptor Count | 1 | naturalproducts.netguidetopharmacology.org |

| Hydrogen Bond Donor Count | 1 | naturalproducts.netguidetopharmacology.org |

| Rotatable Bond Count | 2 | naturalproducts.netguidetopharmacology.org |

| NP-likeness score | 0.77 | ebi.ac.uknaturalproducts.net |

| Lipinski RO5 Violations | 0 | naturalproducts.net |

Data analysis techniques, including the use of classification models, have also been applied in studies involving this compound, such as analyzing its levels as a biomarker in biological samples. mdpi.com

Environmental Dynamics and Fate Research

Sources and Occurrence in Environmental Compartments

Amines are ubiquitous organic nitrogen compounds found in various environmental compartments, including recent sediments and porewaters of the geosphere. liverpool.ac.uk They are significant as organic osmolytes and substrates for sedimentary bacteria. liverpool.ac.uk

Isoamylamine, as a biogenic amine, is naturally produced in ecosystems through the microbial decarboxylation of amino acids. researchgate.netrsc.orgelifesciences.orgpreprints.org This process occurs in decaying plants and animals, releasing amines into contaminated water. researchgate.net For instance, isopentylamine (a synonym for this compound) is commonly generated from the microbial degradation of amino acids by bacteria belonging to the Enterobacteriaceae family, such as Klebsiella, and by other microorganisms like Proteus vulgaris and Pseudomonas cocovenans. rsc.org

Biogenic amines are also found in various natural sources, including food, plants, and animals. preprints.org Strong amine emissions, including methylamines (MAs) which can serve as surrogates for other airborne amines, occur predominantly during the flowering of plants as part of pollination strategies. copernicus.orgsemanticscholar.org Additionally, vegetative plant tissue with high amine content and the decomposition of organic material can contribute to airborne amine concentrations. copernicus.orgsemanticscholar.org In marine environments, biogenic amines, including this compound, can be derived from the microbial degradation of natural amino acids such as leucine (B10760876). elifesciences.org They are also found as bioactive marine natural products. scispace.com Trace amines, such as this compound, derived from intestinal bacteria, may also act as chemosensors in biological systems. rug.nl

Amines enter the environment through various anthropogenic sources in addition to natural processes. researchgate.net These include wastewater and industrial discharges. researchgate.net Aromatic amines, for example, are raw materials used in the manufacturing of pesticides, dyes, pharmaceuticals, cosmetics, rubber, and textiles. researchgate.net The emergence of amine-based post-combustion CO₂ capture technologies may represent a new and significant source of amines to the environment. researchgate.net

Anthropogenic activities, such as agriculture, biomass burning, and industrial processes, are significant sources of airborne amines. copernicus.org While agricultural emissions are considered a major source, their direct impact on new particle formation (NPF) events in remote regions is limited due to their short atmospheric residence time. semanticscholar.org However, even extremely low amine emissions from anthropogenic sources can significantly influence the nucleation of sulfuric acid particles, potentially increasing regional and global cloud condensation nuclei. copernicus.orgsemanticscholar.org

Environmental Transformation and Degradation Pathways

The persistence of amines in the environment is influenced by various transformation and degradation processes. researchgate.net

In the atmosphere, the persistence of amines is rather limited by photooxidation processes. researchgate.net Gas-phase oxidation, primarily by the hydroxyl radical, is a key removal mechanism for methylamines and, by extension, other volatile amines like this compound. semanticscholar.org

Microbial degradation plays a crucial role in the transformation of amines in various environmental compartments. liverpool.ac.uk For instance, some yeasts and bacteria produce amine oxidases, which convert biogenic amines into corresponding aldehydes, hydrogen peroxide, and ammonium. nih.govresearchgate.net This enzymatic activity has been observed in various lactic acid bacteria. researchgate.net

The microbial degradation of amino acids can lead to the formation of biogenic amines, and conversely, microorganisms can also degrade these amines. liverpool.ac.ukrsc.orgdavidpublisher.com For example, studies have identified strains of Lactobacillus plantarum capable of degrading biogenic amines like putrescine and tyramine. researchgate.net The degradation of amines by microorganisms can be influenced by environmental factors such as temperature and the presence of additives. davidpublisher.com

Distribution and Persistence in Environmental Matrices

Amines are present at significant concentrations in various environmental matrices, including recent sediments and porewaters. liverpool.ac.uk They can be persistent with depth in sediments, unlike many other organic nitrogen volatiles such as amino acids. liverpool.ac.uk The diffusion of amines into water, sediment, and soil compartments can be a more serious environmental concern than their atmospheric persistence. researchgate.net

The persistence of certain chemical signals, including those containing amines like this compound, in the environment can be heavily dependent on factors such as the relatively large size of their molecules and the presence of a lipid component. mdpi.com Larger molecular mass is thought to result in lower volatility and increased persistence. mdpi.com

While concentrations of amines in surface waters are often below detection limits or very low, they can span several orders of magnitude in lakes and rivers. researchgate.net The most commonly detected amines in surface waters include methylamine, dimethylamine, ethylamine, diethylamine, and monoethanolamine. researchgate.net The analytical challenges associated with determining amines in complex environmental matrices at ambient levels contribute to the paucity of available data. researchgate.net

Despite their presence, current environmental concentrations of amines are generally not considered to be of toxicological concern to the aquatic environment. researchgate.net However, their potential to act as precursors in the formation of nitrosamines and nitramines, which are often carcinogenic, may pose a risk of contamination to drinking water supplies. researchgate.net Organic contaminants, including some with persistent and bioaccumulative natures, can be detected in various environmental matrices such as oceans, rivers, and lakes, even remote from their area of use. up.ac.zaajol.info

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Biocatalytic Optimization

The historical synthesis of isoamylamine dates back to the early 20th century with Mailhe's two-step protocol using isovaleraldehyde (B47997). While foundational, this method presented limitations in yield and scalability. Modern advancements are increasingly shifting towards catalytic and biotechnological approaches, aiming for higher efficiency and environmental sustainability.

Biocatalysis, utilizing enzymes, offers a greener and more selective alternative to conventional chemical methods for producing amines. This approach often involves the decarboxylation of natural amino acids, which serve as sustainable feedstocks obtainable through microbial fermentation. unibe.ch For instance, the synthesis of other amines, such as neomenthylamine, has successfully employed ω-transaminases in mild aqueous phases, demonstrating the potential for biocatalysts in producing various amine derivatives. nih.gov Further protein engineering and process optimization are crucial to improve biotransformation efficiency and minimize waste. nih.gov

Research in this area focuses on:

Enzyme Screening and Engineering: Identifying and optimizing enzymes like transaminases and decarboxylases that can efficiently catalyze the formation of this compound or its precursors from readily available, bio-based materials. unibe.chnih.gov

Immobilization Techniques: Enhancing the resilience and reusability of biocatalysts through immobilization, facilitating their integration into industrial chemical synthesis processes. unibe.ch

Table 1: Potential Biocatalytic Approaches for Amine Synthesis

| Biocatalyst Type | Substrate Class | Example Application | Advantages |

| ω-Transaminases | Ketones/Aldehydes | Amination of (-)-menthone (B42992) to (+)-neomenthylamine nih.gov | Mild conditions, high selectivity, reduced waste nih.gov |

| Amino Acid Decarboxylases | Amino Acids | Production of various primary amines unibe.ch | Sustainable feedstock, eco-friendly unibe.ch |

Elucidation of Undiscovered Biological Roles and Mechanisms

This compound is a biogenic amine, a class of low molecular weight organic nitrogen compounds formed by the decarboxylation of amino acids or by amination/transamination of aldehydes and ketones during metabolic processes. researchgate.net It is ubiquitous in animals, plants, microorganisms, and humans. researchgate.net While its presence in human cardiac tissue and peripheral blood cells has been noted, its precise sources and potential biological role in mammals remain poorly understood. mdpi.com

Recent studies have begun to uncover intriguing biological functions:

Neurocognitive Impact: Research in aged mice suggests that increased concentrations of this compound, linked to the Ruminococcaceae gut microbiota family, can promote microglial cell death by activating the S100A8 signaling pathway, leading to cognitive decline. researchgate.net This indicates a direct molecular mechanism connecting gut metabolism to gene expression in the brain. researchgate.net